2-(丙烯酰氧基)-1H-异吲哚-1,3(2H)-二酮

描述

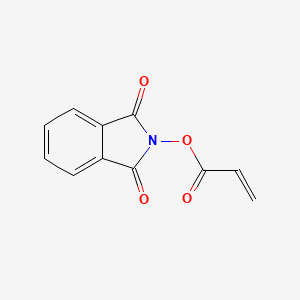

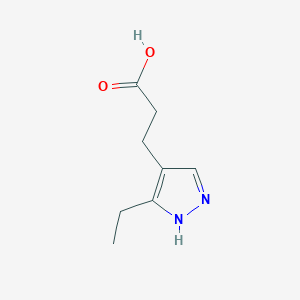

2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione, commonly known as AID, is a chemical compound with a molecular formula of C11H7NO4. It is a versatile compound that has been widely used in scientific research for various applications.

科学研究应用

Dental Applications

- Summary of Application : This compound is used in the creation of highly cross-linked networks for dental restorative resins .

- Methods of Application : The compound is polymerized using a photoinitiated camphorquinone-amine system . The most effective coinitiators in this system are amines such as ethyl-4-dimethylaminobenzoate, N,N-dimethyl-benzylamine, and 2,4,6-tris (dimethylaminomethyl)phenol .

- Results or Outcomes : The volume shrinkages of polymerized samples were 8%-13%. The hardness of photocured resins in the presence of an inorganic filler (aluminum/fluoro/silicate glass, Ketac-Fil) was slightly less than that of a restorative composite material (Z100 MP) .

Drug Release Properties

- Summary of Application : The compound is used in the synthesis of hydrogels for controlled drug release .

- Methods of Application : The compound is used with the free radical polymerization technique to synthesize hydrogels . The hydrogel is then modified with Au nanoparticles to increase bactericidal effect .

- Results or Outcomes : The maximum drug release efficacy was found to be 97%, and drug release was more rapid in basic media when release media were compared .

Hydrogels Containing Cellulose Nanofibrillated

- Summary of Application : The compound is used in the synthesis of hydrogels containing cellulose nanofibrillated .

- Methods of Application : The compound is used in free-radical polymerization based on a factorial experimental design .

- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Visual Dual Chemodynamic/Photothermal Therapeutic Nanoplatform

- Summary of Application : This compound is used in the creation of a visual dual chemodynamic/photothermal therapeutic nanoplatform based on superoxide dismutase plus Prussian blue .

- Methods of Application : The compound is used to modify PBFS nanoparticles with a GSH-responsive cationic polymer . After SOD and DiFe are loaded on the PBFS-PSS nanoparticles, dual chemodynamic/photothermal therapeutic nanoparticulate systems are obtained .

- Results or Outcomes : The nanoparticles exhibit high efficiency in NIR photothermal conversion and GSH-activated Fenton reaction in tumor cells, thus achieving high-efficient killing effect of tumor cells based on the combination of photothermal and chemodynamic therapeutic performance .

Hydrogels for Dye Removal

- Summary of Application : The compound is used in the synthesis of hydrogels for the removal of methyl orange dye from water .

- Methods of Application : The compound is used in free-radical polymerization to synthesize hydrogels . The hydrogels are then used to adsorb the dye .

- Results or Outcomes : The dye removal values reached approximately 96% when the hydrogels were reinforced with CNF . The maximum amount of MO retained per gram of hydrogel was 1379.0 mg g −1 for the hydrogel containing 1% (w w −1) CNF .

Synthesis and Photopolymerization

- Summary of Application : The compound is used in the synthesis and photopolymerization of 2,2-di((acryloyloxy)methyl)butyl bis(2-(acryloyloxy)ethyl)carbamate (DBAC) .

- Methods of Application : The compound is synthesized using a non-isocyanate route . The photopolymerization kinetics are monitored by real-time infrared spectroscopy .

- Results or Outcomes : The rate of polymerization and the final conversion of DBAC were high .

3D Printed Drug Delivery Systems

- Summary of Application : This compound is used in the creation of 3D printed, stimulus-responsive drug delivery systems based on synthetic polyelectrolyte hydrogels .

- Methods of Application : The compound is used with poly(ethylene glycol)-diacrylate (PEGDA) as a crosslinker, and the hydrogels are 3D printed via Digital Light Processing (DLP) using a layer height of 100 μm .

- Results or Outcomes : The hydrogels obtained showed a high swelling degree and adjustable mechanical properties with high stretchability . They also demonstrated stimulus-responsive drug release behavior in different release media .

Shale Stabilization

- Summary of Application : The compound is used in the stabilization of shale formations during drilling with water-based mud .

- Methods of Application : The compound is used in the creation of low-molecular-weight polymers possessing charged moieties, which provide superior inhibitive capacity compared to neutral amine functionality-based polymers .

- Results or Outcomes : The polymer with cationic functionality exhibited higher shale recovery, lesser shale swelling, and lower capillary suction time compared to the neutral amine-based system .

Synthesis of High Molecular Weight Water-Soluble Polymers

- Summary of Application : The compound is used in the synthesis of high molecular weight water-soluble polymers .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

属性

IUPAC Name |

(1,3-dioxoisoindol-2-yl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c1-2-9(13)16-12-10(14)7-5-3-4-6-8(7)11(12)15/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVNLDXKLKJVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)ON1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631243 | |

| Record name | 2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione | |

CAS RN |

55484-53-2 | |

| Record name | 2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

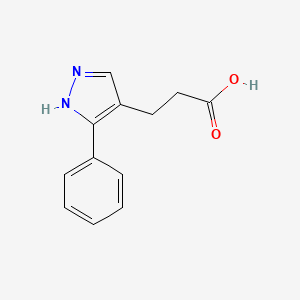

![(2E)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1371342.png)

![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B1371345.png)

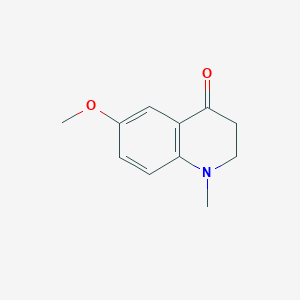

![6-Azaspiro[4.5]decan-9-ol](/img/structure/B1371348.png)